2-Ferrocenylethylamine
Overview
Description
2-Ferrocenylethylamine is an organometallic compound that belongs to the family of ferrocene derivatives. It consists of a ferrocene moiety attached to an ethylamine group. The molecular formula of this compound is C12H15FeN, and it has a molecular weight of 229.0992 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ferrocenylethylamine can be synthesized through several methods. One common approach involves the reductive amination of ferrocenylacetaldehyde with ammonia or primary amines. The Leuckart reaction, which involves the reductive amination of aldehydes and ketones, is also used for the synthesis of amines, including this compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalytic and non-catalytic reactions. For example, the reaction of ferrocenylacetaldehyde with ammonia in the presence of a reducing agent such as sodium borohydride can yield this compound. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Ferrocenylethylamine undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ferrocenium salts.
Reduction: Formation of ferrocenylamines.
Substitution: Formation of N-substituted ferrocenylethylamines.
Scientific Research Applications
2-Ferrocenylethylamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of chiral ligands and catalysts in asymmetric catalysis.
Biology: Studied for its potential as a chemosensitizer to enhance the activity of anticancer drugs.
Medicine: Investigated for its cytotoxic properties against cancer cells, particularly HeLa cells.
Industry: Utilized in the development of advanced materials and sensors due to its electrochemical properties.
Mechanism of Action
The mechanism of action of 2-Ferrocenylethylamine involves its interaction with molecular targets and pathways:
Redox Activity: The ferrocene moiety undergoes reversible redox reactions, which can influence cellular processes.
Enzyme Inhibition: It can inhibit specific enzymes involved in cellular metabolism, contributing to its anticancer activity.
Comparison with Similar Compounds
2-Ferrocenylethylamine can be compared with other ferrocene derivatives:
Ferrocenylmethylamine: Similar structure but with a methyl group instead of an ethyl group.
Ferrocenylacetamide: Contains an amide group instead of an amine group, leading to different chemical reactivity and applications.
Ferrocenylalcohol: Contains a hydroxyl group, which affects its solubility and reactivity compared to this compound.
Properties
IUPAC Name |
cyclopenta-1,3-diene;2-cyclopenta-1,4-dien-1-ylethanamine;iron(2+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N.C5H5.Fe/c8-6-5-7-3-1-2-4-7;1-2-4-5-3-1;/h1-4H,5-6,8H2;1-5H;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJNQUGXOWDSHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC(=C1)CCN.[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FeN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194288 | |
Record name | 2-Ferrocenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41312-65-6 | |
Record name | Ferrocenylethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41312-65-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ferrocenylethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041312656 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ferrocenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70194288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions 2-Ferrocenylethylamine can undergo, and what are the products?
A1: this compound can participate in various reactions, with one prominent example being Bischler-Napieralski type cyclizations. When reacted with acyl chlorides, it forms N-acyl derivatives. These derivatives, upon further reaction with phosphorus pentoxide, undergo cyclization to yield cyclopentadienyl(dihydro-2-pyrindin-5-yl)iron derivatives []. This reaction pathway highlights the versatility of this compound as a building block for more complex organometallic compounds.
Q2: Can you elaborate on the coordination chemistry of this compound, specifically with mercury(II) chloride?
A2: Research indicates that this compound readily forms complexes with mercury(II) chloride []. The reaction yields a complex with the formula Hg(FcM)Cl₂, where FcM represents the this compound ligand. The structure of this complex, along with its analogs incorporating substituted this compound derivatives, has been elucidated using various spectroscopic techniques, including IR, ¹H NMR, and elemental analysis []. This complexation behavior with metal ions underscores the potential of this compound and its derivatives as ligands in coordination chemistry.
Q3: How does the presence of a ferrocenyl group in this compound influence its reactivity?
A3: The ferrocenyl group significantly impacts the reactivity of this compound. For instance, palladium-catalyzed reactions with ferrocenylimines, derived from this compound, can lead to the activation of σ(C–H) bonds within the molecule []. This activation is directed by the steric and electronic properties of the ferrocenyl group, showcasing its influence on the molecule's reactivity and potential for the synthesis of diverse organometallic structures.
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